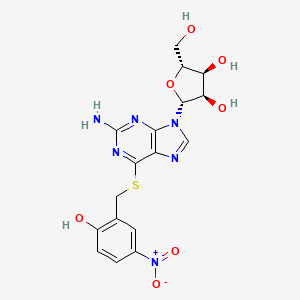
S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine
Descripción general
Descripción
S-(2-Hidroxi-5-nitrobenzil)-6-tioguanosina: es un compuesto sintético con la fórmula molecular C17H17N5O7S y un peso molecular de 435.41 g/mol Es un derivado de la guanosina, donde la base guanina se modifica con un grupo tiol y un residuo 2-hidroxi-5-nitrobenzil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de S-(2-Hidroxi-5-nitrobenzil)-6-tioguanosina generalmente implica los siguientes pasos:
Preparación de 2-Hidroxi-5-nitrobencil cloruro:
Tioalquilación de Guanosina: El 2-hidroxi-5-nitrobencil cloruro se hace reaccionar luego con 6-tioguanosina en condiciones básicas para formar el producto final.
Métodos de Producción Industrial:
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tiol, lo que lleva a la formación de disulfuros o sulfoxidos.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El grupo bencilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Hidrogenación catalítica o agentes reductores químicos como el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales Formados:
Oxidación: Disulfuros o sulfoxidos.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
Química: S-(2-Hidroxi-5-nitrobenzil)-6-tioguanosina se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como una sonda en el estudio de interacciones de ácidos nucleicos .
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar actividades enzimáticas y modificaciones de ácidos nucleicos .
Medicina: Se está investigando su potencial como agente antiviral o anticancerígeno debido a su capacidad para interactuar con ácidos nucleicos y proteínas .
Industria: En el sector industrial, se puede utilizar en el desarrollo de nuevos materiales o como componente en formulaciones químicas especializadas .
Mecanismo De Acción
El mecanismo de acción de S-(2-Hidroxi-5-nitrobenzil)-6-tioguanosina implica su interacción con ácidos nucleicos y proteínas. El grupo tiol puede formar enlaces covalentes con residuos de cisteína en proteínas, lo que potencialmente inhibe su función. El residuo nitrobencilo puede participar en reacciones redox, afectando las vías de estrés oxidativo celular .
Comparación Con Compuestos Similares
Compuestos Similares:
6-Tioguanosina: Carece del grupo 2-hidroxi-5-nitrobencil, lo que lo hace menos reactivo en ciertas reacciones químicas.
2-Hidroxi-5-nitrobencil cloruro: Un intermedio en la síntesis de S-(2-Hidroxi-5-nitrobenzil)-6-tioguanosina, pero no es biológicamente activo por sí solo.
Unicidad: S-(2-Hidroxi-5-nitrobenzil)-6-tioguanosina es única debido a la combinación del grupo tiol y el residuo nitrobencilo, que confieren reactividad química y actividad biológica distintas en comparación con sus análogos .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYSYYTDTHBG-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961437 | |
| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41094-07-9 | |
| Record name | 2-Hydroxy-5-nitrobenzylthioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl N-[5-amino-3-[(4-methoxy-N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B1209135.png)
![1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL](/img/structure/B1209137.png)
![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209138.png)



![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)



